molecular formula C19H28O3 B13800488 (8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 62357-03-3

(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13800488
CAS No.: 62357-03-3
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-DDCKDPNUSA-N
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Description

Androst-5-en-17-one, 3,7-dihydroxy-(9CI): is a steroidal compound with the molecular formula C19H28O3 . It is characterized by the presence of hydroxyl groups at the 3 and 7 positions and a ketone group at the 17 position. This compound is part of the androstane family and is known for its biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) typically involves multi-step organic reactions. One common method includes the hydroxylation of androst-5-en-17-one at the 3 and 7 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4).

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively hydroxylate the steroid nucleus. This method is advantageous due to its specificity and efficiency in producing the desired hydroxylated product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ketone group at the 17 position can yield the corresponding alcohol.

    Substitution: The hydroxyl groups at the 3 and 7 positions can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of 3,7-dioxoandrost-5-en-17-one.

    Reduction: Formation of androst-5-en-17-ol, 3,7-dihydroxy-.

    Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

Chemistry: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used as an intermediate in the synthesis of various steroidal drugs and hormones. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It serves as a model compound for understanding the biochemical pathways involving steroids.

Medicine: This compound has potential applications in the development of anti-inflammatory and anti-cancer drugs. Its hydroxylated structure is crucial for binding to specific receptors and exerting biological effects.

Industry: In the industrial sector, Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used in the production of steroidal intermediates for pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) involves its interaction with steroid receptors in the body. The hydroxyl groups at the 3 and 7 positions enhance its binding affinity to these receptors, leading to modulation of gene expression and subsequent biological effects. The ketone group at the 17 position is also crucial for its activity, influencing its metabolic stability and receptor interactions.

Comparison with Similar Compounds

  • Androst-5-en-17-one, 3,19-dihydroxy-
  • Androstenediol (androst-5-ene-3β,17β-diol)
  • Dehydroepiandrosterone (androst-5-en-3β-ol-17-one)
  • Testosterone (androst-4-en-17β-ol-3-one)

Uniqueness: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is unique due to the specific positioning of its hydroxyl groups at the 3 and 7 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological and chemical properties. The presence of both hydroxyl and ketone groups allows for diverse chemical reactions and potential therapeutic applications.

Properties

CAS No.

62357-03-3

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12?,13-,14-,15?,17-,18-,19-/m0/s1

InChI Key

OLPSAOWBSPXZEA-DDCKDPNUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(C=C4[C@@]3(CCC(C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O

Origin of Product

United States

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